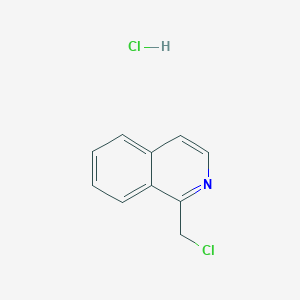

1-(Chloromethyl)isoquinoline hydrochloride

描述

Overview of Isoquinoline (B145761) Scaffolds in Modern Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govwikipedia.org These frameworks are integral to a vast number of natural and synthetic compounds with a wide spectrum of biological activities. nih.govnih.gov Isoquinoline alkaloids, which are naturally occurring compounds, are found extensively in the plant kingdom and have been a subject of scientific interest for over two centuries. nih.gov

In the realm of drug discovery, the isoquinoline core is a foundational template for designing therapeutic agents. nih.gov Derivatives have been developed to treat a multitude of ailments, including cancer, nervous system diseases, infections, and cardiovascular conditions. nih.gov The structural diversity of isoquinoline analogs allows for their extensive use as pharmaceuticals. nih.gov Their broad pharmacological relevance includes applications as anticancer, antioxidant, anti-inflammatory, antimicrobial, and antihypertensive agents. nih.govmdpi.com The significance of this scaffold is underscored by its presence in revolutionary drugs like the analgesic morphine and the antibacterial berberine (B55584). nih.gov

Beyond pharmaceuticals, isoquinoline structures are employed as chiral ligands in asymmetric synthesis and as fluorosensors in material chemistry, highlighting their versatility in modern chemical research. nih.gov The continuous exploration of new synthetic methodologies to construct and functionalize the isoquinoline skeleton remains a key focus for synthetic organic and medicinal chemists. nih.gov

Role of 1-(Chloromethyl)isoquinoline (B1590438) Hydrochloride as a Key Intermediate in Chemical Synthesis

1-(Chloromethyl)isoquinoline hydrochloride serves as a crucial building block and key intermediate in organic synthesis, particularly for the creation of more complex isoquinoline derivatives. myskinrecipes.comevitachem.com The utility of this compound stems from the reactive chloromethyl group attached to the C-1 position of the isoquinoline ring. This group acts as a chemical handle, allowing for facile introduction of the isoquinoline moiety into larger molecular frameworks through various chemical reactions, most notably nucleophilic substitution.

The chloromethyl group enhances the reactivity of the molecule, making it a valuable precursor for further functionalization and derivatization in drug design and development. evitachem.com Researchers utilize this intermediate to synthesize a variety of pharmaceutical compounds, especially those aimed at treating neurological and cardiovascular diseases. myskinrecipes.com It is also employed in the laboratory to construct complex molecules for investigating enzyme inhibitors and receptor modulators. myskinrecipes.com

While specific, detailed synthetic pathways starting from this compound are proprietary or dispersed in specialized literature, its fundamental role is to act as an electrophile. The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles (such as amines, thiols, or carbanions), which displaces the chloride ion and forms a new carbon-nucleophile bond. This reaction effectively links the isoquinoline scaffold to other molecular fragments, enabling the assembly of novel, potentially bioactive compounds. This synthetic strategy is fundamental in medicinal chemistry for creating libraries of compounds for biological screening. For instance, the synthesis of complex structures like indenoisoquinolines, which are potent topoisomerase I inhibitors, showcases the importance of building upon the isoquinoline core to develop powerful anticancer agents. acs.org

The hydrochloride salt form of the compound often improves its stability and handling characteristics, making it suitable for use in various laboratory settings.

Data Tables

Table 1: Properties of 1-(Chloromethyl)isoquinoline

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | cymitquimica.comchemspider.com |

| Molecular Weight | 177.63 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Purity (Typical) | 95% | cymitquimica.com |

| InChI Key | LSNWNTHKHQTQMT-UHFFFAOYSA-N | cymitquimica.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

1-(chloromethyl)isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;/h1-6H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJLBPAUOODQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634412 | |

| Record name | 1-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-97-7 | |

| Record name | 1-(Chloromethyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 1 Chloromethyl Isoquinoline Hydrochloride

Nucleophilic Substitution Reactions Involving the Chloromethyl Group

The chloromethyl group at the 1-position of the isoquinoline (B145761) ring is a key functional handle that imparts significant reactivity to the molecule. This group is susceptible to nucleophilic substitution reactions, where the chlorine atom, a good leaving group, is displaced by a variety of nucleophiles. chemimpex.comquimicaorganica.org The enhanced reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom in the isoquinoline core, which stabilizes the transition state of the substitution reaction. chemimpex.com This reactivity allows for the introduction of diverse functional groups at this position, making 1-(chloromethyl)isoquinoline (B1590438) hydrochloride a valuable precursor for creating a wide array of derivatives. chemimpex.com

The general mechanism for these reactions follows a typical SN2 pathway, where a nucleophile attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion. libretexts.org Halogenated isoquinolines at the 1-position are particularly prone to undergo nucleophilic substitution. quimicaorganica.org A range of nucleophiles, including amines, thiols, alcohols, and carbanions, can be employed to generate new carbon-nitrogen, carbon-sulfur, carbon-oxygen, and carbon-carbon bonds, respectively. This versatility is fundamental to its application in synthetic chemistry. mdpi.com

| Nucleophile | Product Type | Significance |

| Amines (R-NH₂) | 1-(Aminomethyl)isoquinolines | Introduction of nitrogen-containing moieties, crucial for many biologically active compounds. |

| Thiols (R-SH) | 1-(Thioalkylmethyl)isoquinolines | Formation of thioethers, important in various medicinal chemistry applications. |

| Alcohols (R-OH) | 1-(Alkoxymethyl)isoquinolines | Creation of ether linkages, modifying the molecule's polarity and solubility. |

| Cyanide (CN⁻) | 1-(Cyanomethyl)isoquinoline | Carbon chain extension, providing a route to carboxylic acids, amides, and other derivatives. |

Electrophilic Reactions on the Isoquinoline Core

While the chloromethyl group is the primary site for nucleophilic attack, the isoquinoline ring system itself can undergo electrophilic substitution reactions. In the case of isoquinoline, electrophilic attack occurs preferentially on the benzene (B151609) ring portion of the molecule, which is more electron-rich compared to the pyridine (B92270) ring. quimicaorganica.org The nitrogen atom in the pyridine ring is electron-withdrawing, deactivating this ring towards electrophiles.

Specifically, electrophilic substitution on the isoquinoline nucleus favors positions 5 and 8. quimicaorganica.orgshahucollegelatur.org.in This regioselectivity is governed by the stability of the resulting cationic intermediate (Wheland intermediate). Attack at the 5- or 8-position allows the positive charge to be delocalized over two canonical structures without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at other positions. quimicaorganica.org Common electrophilic substitution reactions include nitration, halogenation, and sulfonation, typically carried out under acidic conditions.

| Reaction | Reagents | Preferred Positions | Product |

| Nitration | HNO₃/H₂SO₄ | 5 and 8 | 5-Nitroisoquinoline and 8-Nitroisoquinoline shahucollegelatur.org.in |

| Bromination | Br₂/Strong Acid | 5 | 5-Bromoisoquinoline shahucollegelatur.org.in |

| Sulfonation | SO₃/H₂SO₄ | 5 and 8 | Isoquinoline-5-sulfonic acid and Isoquinoline-8-sulfonic acid |

Application of 1-(Chloromethyl)isoquinoline Hydrochloride as a Versatile Building Block in Organic Synthesis

This compound is recognized as a versatile building block in organic synthesis, primarily due to the reactive nature of its chloromethyl group. chemimpex.com This feature allows for its use as a key intermediate in the synthesis of a wide range of more complex molecules, particularly bioactive isoquinoline derivatives. chemimpex.com The concept of using such molecular fragments, or "building blocks," is a cornerstone of modern synthetic and medicinal chemistry, enabling the efficient construction of novel compounds with desired properties. beilstein-journals.orgbeilstein-archives.org

Its utility stems from the ability to introduce the isoquinoline scaffold into larger molecules through the reactive chloromethyl handle. This is particularly valuable in drug discovery, where the isoquinoline core is a privileged structure found in numerous pharmacologically active compounds. chemimpex.comnih.gov By reacting this compound with different nucleophiles, chemists can systematically modify the structure and explore structure-activity relationships, which is a critical process in the development of new therapeutic agents. chemimpex.com

Synthesis of Structurally Diverse Isoquinoline Derivatives

The strategic importance of this compound lies in its capacity to serve as a starting material for a variety of structurally diverse isoquinoline derivatives.

The introduction of fluorine into organic molecules can significantly alter their biological properties. This compound can be a precursor for fluoro-substituted derivatives. For instance, related compounds like 1-(Chloromethyl)-7-fluoro-3,4-dihydroisoquinoline hydrochloride serve as key intermediates in the synthesis of bioactive molecules for pharmaceutical research, particularly in the development of agents targeting neurological disorders. chemimpex.com Synthetic strategies for introducing fluorine onto the isoquinoline ring often involve multi-step sequences. One approach is to start with a fluorinated precursor, such as 8-fluoroisoquinoline, and then introduce substituents at other positions. mdpi.com Various methods, including palladium-catalyzed reactions, have been developed for the synthesis of ring-fluorinated isoquinolines, highlighting the importance of this class of compounds. researchgate.net

This compound can be used to generate phenyl-substituted dihydroisoquinolines. A notable example is 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride, which itself is a valuable intermediate. chemimpex.com The synthesis of related compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinoline, often involves a multi-step process. A common route includes the acylation of β-phenylethylamine with benzoyl chloride to form N-phenethyl-benzamide, followed by cyclization using an acid like polyphosphoric acid to yield 1-phenyl-3,4-dihydroisoquinoline. google.com This dihydroisoquinoline can then be reduced using agents like sodium borohydride (B1222165) to the corresponding tetrahydroisoquinoline. google.comnih.gov These phenyl-substituted isoquinolines are investigated for their potential as tubulin polymerization inhibitors, making them of interest in anticancer research. nih.gov

| Precursors | Key Reaction Steps | Product |

| β-phenylethylamine, Benzoyl chloride | 1. Acylation 2. Cyclization (Bischler-Napieralski type) 3. Reduction | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline google.com |

| 2-Bromoaryl ketones, Terminal alkynes, CH₃CN | Copper(I)-catalyzed tandem reaction | Densely functionalized isoquinolines organic-chemistry.org |

The sulfonamide functional group is a crucial pharmacophore in many drugs. nih.gov Isoquinoline derivatives bearing a sulfonamide moiety can be synthesized, and this compound can serve as a scaffold in such syntheses. A general approach to creating sulfonamide derivatives involves reacting an amino-isoquinoline with a sulfonyl chloride. mdpi.com For example, quinoline-5-sulfonyl chlorides can be reacted with various amines to produce a library of sulfonamide derivatives. nih.gov This strategy is adaptable to the isoquinoline system. The synthesis of isoquinoline sulfonamides is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by sulfonamides, including anticancer and antibacterial properties. nih.govresearchgate.net

| Starting Material | Reagent | Product Type |

| Amino-isoquinoline | Sulfonyl chloride (R-SO₂Cl) | Isoquinoline sulfonamide mdpi.com |

| 8-Hydroxyquinoline | Chlorosulfonic acid, followed by an amine | 8-Hydroxyquinoline-5-sulfonamides nih.gov |

Development of Indenoisoquinoline Analogs

The indenoisoquinoline scaffold is a core structural motif in a number of compounds with significant biological properties, including potent anticancer and topoisomerase I inhibitory activities. researchgate.netnih.gov While various synthetic routes to indenoisoquinolines have been developed, the direct utilization of this compound as a precursor is not extensively documented in mainstream literature. However, the inherent reactivity of the chloromethyl group suggests its potential application in cyclization strategies to form the indenoisoquinoline core.

Theoretical synthetic pathways, such as an intramolecular Friedel-Crafts alkylation, could be envisioned. In such a scenario, the 1-(chloromethyl)isoquinoline moiety would first be coupled with a suitable phenyl-containing nucleophile. Subsequent acid-catalyzed cyclization could then, in principle, lead to the formation of the indenoisoquinoline ring system. The Friedel-Crafts reaction is a well-established method for forming carbon-carbon bonds involving aromatic rings. nih.govrsc.org For instance, intramolecular Friedel-Crafts reactions are employed in the synthesis of various fused heterocyclic systems, including tetrahydroisoquinolines. organic-chemistry.orgmdpi.com

Another potential, though less direct, approach could involve a multi-step sequence initiated by a Pictet-Spengler-type reaction. The classical Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. thermofisher.comarkat-usa.orgyoutube.com A modification of this reaction, perhaps involving a derivative of 1-(chloromethyl)isoquinoline, could potentially be adapted to construct a precursor amenable to subsequent cyclization to an indenoisoquinoline. However, specific examples of such a strategy commencing from this compound are not readily found in the current body of scientific literature.

The majority of reported syntheses of indenoisoquinolines rely on alternative strategies, such as the condensation of substituted Schiff bases with homophthalic anhydrides, which are then cyclized. researchgate.net These established methods provide access to a wide range of substituted indenoisoquinolines that have been evaluated for their biological activity.

Table 1: Selected Indenoisoquinoline Analogs and their Reported Biological Activities

| Compound ID | Structure | Biological Activity | Reference |

| LMP400 (Indotecan) | Topoisomerase I inhibitor, anticancer agent (Phase I clinical trials) | nih.gov | |

| LMP776 (Indimitecan) | Topoisomerase I inhibitor, anticancer agent (Phase I clinical trials) | nih.gov | |

| MJ-III-65 (NSC706744) | Topoisomerase I inhibitor, anticancer agent (Phase I clinical trials) | nih.gov |

Dimerization Reactions of 1-(Chloromethyl)isoquinoline Moieties

The reactive nature of the chloromethyl group in 1-(chloromethyl)isoquinoline not only allows for derivatization but also predisposes the molecule to undergo self-condensation or dimerization reactions under certain conditions. These reactions can occur through the nucleophilic attack of the nitrogen atom of one isoquinoline molecule on the electrophilic chloromethyl carbon of another.

This type of dimerization can sometimes be an undesired side reaction during the synthesis of other isoquinoline derivatives. For instance, in reactions aiming to introduce a different nucleophile at the C1-methyl position, the unreacted starting material or the product itself can act as a nucleophile, leading to the formation of dimeric and potentially oligomeric byproducts. The propensity for such reactions is influenced by factors such as the reaction conditions (e.g., temperature, concentration, and basicity) and the nature of the solvent.

While specific, detailed studies focusing solely on the dimerization of this compound are not abundant, the formation of dimeric isoquinoline structures through similar reactive intermediates has been noted in the literature. For example, during certain synthetic procedures for isoquinoline derivatives, the use of a buffered catalyst system has been employed to suppress dimerization. This indirectly confirms that under acidic or certain catalytic conditions, the formation of dimeric species is a competing reaction pathway.

A plausible structure for a dimer formed from 1-(chloromethyl)isoquinoline would be a bis(isoquinolin-1-ylmethyl)amine derivative, resulting from the reaction of two molecules of 1-(chloromethyl)isoquinoline with a primary amine, or a more complex structure if the isoquinoline nitrogen itself acts as the nucleophile.

Table 2: Potential Dimerization Products of 1-(Chloromethyl)isoquinoline

| Reactant(s) | Potential Dimer Structure | Reaction Type |

| 2 x 1-(Chloromethyl)isoquinoline | 1,1'-(Iminobis(methylene))diisoquinoline | Nucleophilic Substitution |

| 2 x 1-(Chloromethyl)isoquinoline | N-(Isoquinolin-1-ylmethyl)isoquinolin-1(2H)-one | Nucleophilic Substitution and subsequent rearrangement/oxidation |

Note: The structures presented are hypothetical based on the known reactivity of the starting material. Detailed experimental validation and characterization would be required to confirm their formation.

This compound is a valuable synthetic intermediate due to the reactivity conferred by the chloromethyl group. While its direct application in the synthesis of indenoisoquinoline analogs is not a commonly reported strategy, its potential for such transformations via intramolecular cyclization reactions remains an area for possible exploration. The same reactivity, however, can lead to dimerization reactions, which may occur as a competing process in derivatization reactions. A thorough understanding of the reaction conditions is therefore crucial to control the chemical pathways and achieve the desired synthetic outcomes. Further research into the specific reaction dynamics of this compound would be beneficial for expanding its utility in the synthesis of novel heterocyclic compounds.

Biological and Pharmacological Investigations of 1 Chloromethyl Isoquinoline Hydrochloride and Its Derivatives

Research in Pharmaceutical Development and Drug Discovery

1-(Chloromethyl)isoquinoline (B1590438) hydrochloride and its related isoquinoline (B145761) structures serve as pivotal building blocks in the field of medicinal chemistry and drug discovery. The isoquinoline scaffold is a recognized structural motif in a multitude of biologically active compounds. nih.govnih.govnih.gov Researchers utilize compounds like 1-(Chloromethyl)isoquinoline hydrochloride as versatile intermediates for synthesizing a wide array of derivatives with potential therapeutic applications. chemimpex.comevitachem.com The chloromethyl group, in particular, enhances the reactivity of the molecule, enabling further functionalization and the introduction of diverse chemical groups to explore and optimize biological activity. evitachem.com This strategic modification is a cornerstone of drug design, aiming to develop new chemical entities with specific pharmacological profiles. chemimpex.comevitachem.com

The isoquinoline framework is of significant interest in the development of treatments for neurological conditions. Certain derivatives of this compound are specifically investigated as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The ability of some isoquinoline-based compounds to cross the blood-brain barrier makes them attractive candidates for central nervous system therapies. nih.gov For instance, studies have identified the endogenous presence of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), a related isoquinoline amine, in the cerebrospinal fluid (CSF) of parkinsonian patients at levels higher than in control subjects. nih.gov Repeated administration of 1BnTIQ in mice was shown to induce behavioral abnormalities associated with Parkinson's disease, suggesting a potential link between endogenous isoquinolines and the pathophysiology of the disease. nih.gov This line of research underscores the importance of the isoquinoline scaffold in neuropharmacology and the potential for its derivatives to act as modulators of neurological pathways.

A primary goal in drug discovery is the rational design of new molecules that offer improved effectiveness and a better safety margin over existing treatments. The chemical tractability of the isoquinoline nucleus allows for systematic structural modifications to achieve this. chemimpex.com By using this compound and its analogues as starting materials, chemists can create libraries of novel compounds. chemimpex.comnih.gov These compounds are then screened for desired biological activities, such as enhanced anticancer potency or selectivity. chemimpex.comnih.gov

For example, research into overcoming multidrug resistance (MDR) in cancer has led to the development of potent isoquinolinequinone (IQQ) N-oxide derivatives. acs.org Through chemical substitution, the quinone portion of the molecule can be tailored to more readily undergo redox cycling, a process that generates reactive oxygen species (ROS) and can selectively kill cancer cells. acs.org Similarly, by creating bioisosteric replacements in the isoquinoline structure, scientists have developed a series of derivatives with significantly improved selectivity for the HER2 kinase over EGFR, a critical objective in developing targeted cancer therapies. nih.gov These efforts highlight how the strategic design of isoquinoline derivatives can lead to new therapeutic candidates with potentially superior pharmacological profiles. nih.gov

Anticancer and Antitumor Activity Studies

Isoquinoline alkaloids and their synthetic derivatives have been a significant focus of anticancer research due to their broad spectrum of cytotoxic activity against various cancer cell lines. nih.govnih.govresearchgate.net This class of compounds is known to induce cell death through multiple mechanisms, including the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest. nih.govnih.gov The anticancer potential of isoquinoline-containing structures has been demonstrated in numerous in vitro and in vivo models, positioning them as strong candidates for the development of new oncology drugs. nih.govresearchgate.net

The cytotoxic (cell-killing) potential of isoquinoline derivatives has been extensively evaluated against a wide panel of human cancer cell lines. These studies are crucial for identifying promising lead compounds for further development. The effectiveness of these compounds is typically quantified by the IC50 or GI50 value, which represents the concentration required to inhibit cell growth or viability by 50%.

For example, various isoquinoline alkaloids have demonstrated potent cytotoxic effects against human pharyngeal (FaDu), tongue (SCC-25), and breast (MCF-7, MDA-MB-231) cancer cell lines. researchgate.net In one study, the isoquinoline alkaloid hernandezine (B48) showed comparable cytotoxicity to the conventional chemotherapy drug cyclophosphamide (B585) against a rat sarcoma cell line. researchgate.net Another study highlighted that certain plant extracts rich in isoquinoline alkaloids exhibited higher cytotoxicity against several cancer cell lines than the standard anticancer drug etoposide. nih.gov The development of novel isoquinolinequinone N-oxides has yielded compounds with nanomolar GI50 values against multidrug-resistant (MDR) cancer cells. acs.org

Interactive Table: Cytotoxic Activity of Selected Isoquinoline Derivatives in Human Cancer Cell Lines

Below is a summary of reported cytotoxic activities. You can filter by compound or cell line to explore the data.

| Compound/Derivative | Cancer Cell Line(s) | Reported Activity (IC50/GI50/CD50) | Reference |

| Hernandezine | LSR-SF(SR) (Rat Sarcoma) | 34 µM (CD50) | researchgate.net |

| Hernandezine | LSCC-SF(Mc29) (Chicken Hepatoma) | 8 µM (CD50) | researchgate.net |

| Protopine | LSR-SF(SR) (Rat Sarcoma) | > 100 µM (CD50) | researchgate.net |

| Thalfoetidine | LSR-SF(SR) (Rat Sarcoma) | 87 µM (CD50) | researchgate.net |

| Topoisomerase I inhibitor 12 | MDA-MB-231 (Breast) | 5.96 µM (IC50) | medchemexpress.com |

| Topoisomerase I inhibitor 12 | DU-145 (Prostate) | 3.81 µM (IC50) | medchemexpress.com |

| Topoisomerase I inhibitor 12 | HCT-116 (Colon) | 3.67 µM (IC50) | medchemexpress.com |

| Topoisomerase I inhibitor 12 | HOS (Osteosarcoma) | 1.47 µM (IC50) | medchemexpress.com |

| Isoquinolinequinone N-oxide (Cpd 1) | NCI-60 Panel (Mean) | 2.52 µM (GI50) | acs.org |

| Isoquinolinequinone N-oxide (Cpd 2) | NCI-60 Panel (Mean) | 0.91 µM (GI50) | acs.org |

The anticancer effects of isoquinoline derivatives are attributed to their ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation. nih.govresearchgate.net The proposed mechanisms are diverse and often depend on the specific chemical structure of the derivative. Key mechanisms include binding to nucleic acids or critical proteins, the inhibition of essential enzymes, and the modulation of cell signaling pathways. nih.govnih.gov For instance, some isoquinoline alkaloids trigger apoptosis by activating caspases, which are the executive enzymes of programmed cell death. nih.gov Others can cause an accumulation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and cell death. acs.orgresearchgate.net

A prominent mechanism of action for a specific class of isoquinoline derivatives, the indenoisoquinolines, is the inhibition of DNA topoisomerase I (Top1). nih.gov Top1 is a vital nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks. nih.gov Anticancer drugs that target Top1, such as camptothecin (B557342) and its analogues, work by trapping the enzyme in a covalent complex with DNA, known as the Top1 cleavage complex (Top1cc). nih.govnih.gov This stabilization of the Top1cc prevents the re-ligation of the DNA strand, leading to the formation of lethal double-strand breaks when the replication machinery collides with these complexes. nih.gov

The indenoisoquinolines are a novel class of non-camptothecin Top1 inhibitors developed to overcome some of the limitations of earlier drugs. nih.gov Like camptothecins, they selectively trap Top1-DNA cleavage complexes. nih.gov However, they exhibit several key advantages:

Chemical Stability: Indenoisoquinolines are synthetic compounds with greater chemical stability compared to the natural product-derived camptothecins. nih.gov

Distinct DNA Cleavage Sites: They trap Top1 cleavage complexes at different genomic locations than camptothecins, which suggests a differential targeting of the cancer cell genome and potentially a different spectrum of activity. nih.gov

Enhanced Complex Stability: The Top1 cleavage complexes formed by indenoisoquinolines are more stable, which may translate to a more prolonged drug action within the cell. nih.gov

Evasion of Drug Resistance: They are poor substrates for common multidrug resistance efflux pumps like ABCG2 and MDR-1, which are often responsible for acquired resistance to chemotherapy. nih.gov

X-ray crystallography studies have provided detailed insights into how these molecules interact with the Top1-DNA complex, revealing that the indenoisoquinoline ring system intercalates into the DNA at the site of the break, stabilizing the complex and preventing the enzyme from completing its catalytic cycle. rcsb.org This targeted disruption of DNA topology is a powerful strategy for inducing cancer cell death.

Mechanisms Underlying Anticancer Action

Investigations into DNA Intercalation

Specific investigations into the DNA intercalation of this compound were not found in the reviewed literature. However, isoquinoline alkaloids as a class are known to interact with DNA through various mechanisms, including intercalation. This interaction is a potential mechanism for their observed biological activities.

Modulation of Cellular Processes

Research on a derivative, 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST), provides valuable information on how modifications of the 1-(Chloromethyl)isoquinoline core can influence cellular processes. scirp.org The following sections detail the findings from studies on this derivative in human promyelocytic leukemic HL-60 cells.

The tetrahydroisoquinoline derivative, CDST, has been shown to induce granulocytic differentiation in human leukemia HL-60 cells. scirp.org This differentiation-inducing effect was confirmed through a functional nitrotetrazolium blue chloride (NBT) reduction assay and by monitoring the expression of the cell surface antigen CD11b. scirp.org Treatment with CDST led to a significant increase in NBT reducing activity and the expression of CD11b, both of which are markers for granulocytic differentiation. scirp.org In contrast, the expression of the monocytic differentiation marker, CD14, was not significantly altered. scirp.org

Table 1: Effect of CDST on Differentiation Markers in HL-60 Cells

| Marker | Control | CDST-Treated | Finding |

|---|---|---|---|

| NBT Reduction Activity | Baseline | Marked Increase | Indicates functional granulocytic differentiation. scirp.org |

| CD11b Expression | ~7.51% | Increased | Indicates differentiation towards granulocytes. scirp.org |

This table summarizes the reported effects of 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST) on HL-60 cell differentiation markers.

The isoquinoline derivative CDST has demonstrated the ability to inhibit cell proliferation in human leukemia HL-60 cells. scirp.org This inhibitory effect on cell growth is associated with an arrest of the cells in the G0/G1 phase of the cell cycle. scirp.org Flow cytometry analysis of HL-60 cells treated with 20 μM CDST for 72 hours revealed a significant accumulation of cells in the G0/G1 phase. scirp.org This suggests that the compound interferes with the normal progression of the cell cycle, leading to a reduction in cell proliferation. scirp.org

The mechanism underlying the G0/G1 phase arrest induced by CDST in HL-60 cells involves the p27Kip1 protein. scirp.org The study suggests that CDST induces growth inhibition and granulocytic differentiation through a pathway related to this cyclin-dependent kinase inhibitor. scirp.org The maintenance of cells in the G0/G1 phase is considered a necessary step for the granulocytic differentiation of HL-60 cells. scirp.org

Table 2: Effect of CDST on Cell Cycle Distribution in HL-60 Cells

| Cell Cycle Phase | Control | 20 μM CDST (72h) |

|---|---|---|

| G0/G1 | Baseline | Marked Increase |

| S | Baseline | Decrease |

This table illustrates the shift in cell cycle phase distribution in HL-60 cells following treatment with 1-Chloromethyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonic acid amide (CDST), as indicated by the source. scirp.org

Structure-Activity Relationship (SAR) Studies for Bioactive Isoquinoline Analogs

Structure-activity relationship (SAR) studies on isoquinoline derivatives have revealed key structural features that contribute to their biological activity. For instance, in a series of isoquinoline-tethered quinazoline (B50416) derivatives, the isoquinoline moiety was found to be a promising scaffold for developing inhibitors of the HER2 kinase. nih.gov The introduction of different functional groups and linkers to the isoquinoline core can significantly modulate the potency and selectivity of these compounds. nih.gov These studies highlight the importance of the substitution pattern on the isoquinoline ring system for achieving desired pharmacological effects. nih.gov

Broader Biological Activities of Isoquinoline Derivatives

The isoquinoline ring is a structural motif present in a vast number of natural and synthetic compounds with a wide array of biological activities. nih.govmdpi.com Isoquinoline alkaloids, derived from plants, have been extensively studied and have shown numerous pharmacological properties. rsc.orgamerigoscientific.com These activities include:

Anticancer: Many isoquinoline derivatives exhibit cytotoxic effects against various cancer cell lines and can induce cell cycle arrest and apoptosis. amerigoscientific.comnih.gov

Antimicrobial: Compounds like berberine (B55584), an isoquinoline alkaloid, have demonstrated broad-spectrum activity against bacteria, fungi, and parasites. amerigoscientific.com

Anti-inflammatory: Certain isoquinoline alkaloids possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory mediators. amerigoscientific.comnih.gov

Antiviral: Some isoquinoline derivatives have been investigated for their antiviral activity, including against HIV. mdpi.comnih.gov

Neurological Effects: Tetrahydroisoquinoline derivatives have been associated with neurotoxic effects, while others are explored for treating neurological disorders. wikipedia.orgchemimpex.com

Vasodilator and Spasmolytic: Papaverine, a well-known isoquinoline alkaloid, acts as a vasodilator and smooth muscle relaxant. mdpi.com

The diverse biological profile of isoquinoline derivatives underscores their importance as lead compounds in drug discovery and development. nih.govrsc.org

Investigation of Antimicrobial Efficacy

The antimicrobial potential of isoquinoline derivatives has been a subject of extensive research. nih.govnih.govresearchgate.net Various studies have demonstrated that certain isoquinoline alkaloids and their synthetic analogues possess significant activity against a range of microbial pathogens. nih.gov The functionalization of the isoquinoline core is a key determinant of its antimicrobial spectrum and potency. nih.gov

For instance, studies on differently functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines revealed that many of these compounds exhibited high and broad-range bactericidal activity. nih.gov Notably, chlorinated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, displayed the greatest antifungal activity among the tested compounds. nih.gov This highlights the potential importance of halogenated moieties in enhancing the antimicrobial properties of isoquinoline-based compounds.

While direct studies on the antimicrobial efficacy of this compound are not extensively documented in publicly available literature, the known antimicrobial activities of various C-1 substituted and chlorinated isoquinoline derivatives suggest that this compound could be a promising candidate for further investigation. A new class of alkynyl isoquinolines, for example, has demonstrated strong bactericidal activity against a plethora of Gram-positive bacteria, including methicillin- and vancomycin-resistant Staphylococcus aureus (MRSA) strains. nih.govmdpi.com

Future research could focus on synthesizing this compound and its derivatives to evaluate their minimum inhibitory concentrations (MICs) against a panel of clinically relevant bacteria and fungi. Such studies would be crucial in determining the specific antimicrobial profile and potential therapeutic applications of this compound.

Assessment of Antimalarial Potential

The quinoline (B57606) and isoquinoline ring systems are foundational scaffolds in the development of antimalarial drugs, with chloroquine (B1663885) being a historically significant example. ymerdigital.com The emergence of drug-resistant strains of Plasmodium falciparum necessitates the continuous search for new and effective antimalarial agents. nih.gov Isoquinoline derivatives have been explored as a source of novel antimalarial compounds. nih.govnih.gov

Research into isoquinoline-based compounds has shown promise. For example, an in silico study on an isoquinoline derivative from Streptomyces hygroscopicus suggested potential antimalarial activity. nih.gov Furthermore, the synthesis of novel artemisinin-isoquinoline and artemisinin-quinoline hybrids has yielded compounds with highly improved potencies against chloroquine-resistant and multidrug-resistant P. falciparum strains. nih.gov This indicates that the isoquinoline moiety can be a valuable component in hybrid molecules designed to overcome drug resistance.

To ascertain the antimalarial efficacy of this compound, in vitro screening against different strains of P. falciparum would be the essential first step. Such studies would provide the necessary data to determine if this compound warrants further development as a potential antimalarial agent.

Studies on Antimycobacterial Properties

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, and the rise of drug-resistant strains underscores the urgent need for new antimycobacterial drugs. nih.gov C-1 substituted isoquinolines have emerged as a promising class of compounds in the search for novel anti-tuberculosis therapies. nih.govnih.gov

A study focusing on C-1 substituted tetrahydroisoquinolines demonstrated that several of these compounds inhibit the growth of mycobacteria. nih.gov In this research, hydrochloride salts of the compounds were specifically formulated to reduce cytotoxicity and improve the solubility of the more lipophilic derivatives. nih.govfrontiersin.org This approach of forming hydrochloride salts is directly relevant to the compound of interest, this compound. The study found that the nature of the substituent at the C-1 position significantly influences the antimycobacterial potency. nih.gov

While direct experimental data on the antimycobacterial properties of this compound is lacking in the reviewed literature, the established activity of C-1 substituted isoquinolines provides a strong rationale for its investigation. nih.govnih.gov The presence of the chloromethyl group at the C-1 position could confer specific and potent antimycobacterial activity.

Further research should involve the synthesis and in vitro evaluation of this compound against M. tuberculosis H37Rv and multidrug-resistant strains. nih.govresearchgate.net Determining the minimum inhibitory concentration (MIC) and assessing the cytotoxicity of this compound would be critical in evaluating its potential as a lead for the development of new anti-tuberculosis drugs.

Advanced Analytical Methodologies for Characterization of 1 Chloromethyl Isoquinoline Hydrochloride and Its Derivatives

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 1-(Chloromethyl)isoquinoline (B1590438) hydrochloride and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this analytical endeavor, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei. For 1-(Chloromethyl)isoquinoline hydrochloride, ¹H and ¹³C NMR are the most crucial experiments.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to one another. In a typical ¹H NMR spectrum of an isoquinoline (B145761) derivative, the aromatic protons of the isoquinoline ring system would appear in the downfield region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being highly dependent on the substitution pattern. The protons of the chloromethyl group (-CH₂Cl) would be expected to produce a characteristic singlet in the region of δ 4.5-5.0 ppm.

¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the isoquinoline ring and the chloromethyl group provide confirmatory structural evidence. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to definitively assign all proton and carbon signals, especially for complex derivatives. researchgate.netmdpi.comnih.gov

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electron Ionization (EI-MS) is a hard ionization technique that leads to extensive fragmentation of the molecule. The fragmentation pattern is often highly characteristic and can be used as a "fingerprint" for the compound. For 1-(Chloromethyl)isoquinoline, the molecular ion peak (M⁺) would be observed, and key fragment ions would likely arise from the loss of a chlorine atom (M-Cl)⁺ and the cleavage of the chloromethyl group. The fragmentation of the isoquinoline ring itself, often involving the loss of HCN, provides further structural confirmation. libretexts.orgmiamioh.edu

Electrospray Ionization (ESI-MS) is a softer ionization technique commonly coupled with liquid chromatography (LC-MS). It is particularly useful for polar and thermally labile compounds like the hydrochloride salt. ESI-MS typically produces a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments on this precursor ion can induce fragmentation, providing structural insights similar to EI-MS but with more control. nih.govresearchgate.net The fragmentation of isoquinoline alkaloids is well-studied, and common fragmentation pathways include the retro-Diels-Alder reaction and cleavage of substituent groups. nih.govresearchgate.netresearchgate.net

A comprehensive study on the fragmentation of 66 different isoquinoline alkaloids using Q-TOF/MS in positive electrospray ionization mode revealed that these compounds can be categorized based on the presence and abundance of the [M-NHR₁R₂]⁺ fragment ion. nih.govresearchgate.net This systematic investigation provides a valuable framework for interpreting the mass spectra of new isoquinoline derivatives like 1-(Chloromethyl)isoquinoline.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for separating this compound from impurities, starting materials, and by-products, thereby ensuring the purity of the final compound. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

A typical Reversed-Phase HPLC (RP-HPLC) method for the purity assessment of isoquinoline derivatives would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (often with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase.

The development and validation of an HPLC method for a new compound like this compound would follow the International Council for Harmonisation (ICH) guidelines. actascientific.comeuropa.eugmp-compliance.orgich.org This involves a systematic optimization of chromatographic conditions to achieve adequate separation and the validation of key performance parameters as detailed in the table below.

Table 1: Key Parameters for HPLC Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria (as per ICH guidelines) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradation products. | The peak for the main component should be well-resolved from impurity peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% of the known amount. |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day) and intermediate precision (inter-day) RSD ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like pH, mobile phase composition, or temperature are slightly varied. |

For the isolation of this compound and its derivatives on a preparative scale, techniques like preparative HPLC or column chromatography with silica (B1680970) gel are employed. mdpi.com

Development of Quantitative Analytical Methods for Biological Samples

To understand the pharmacokinetic profile of this compound and its derivatives, sensitive and selective quantitative analytical methods are required to measure their concentrations in biological matrices such as plasma, urine, and tissues. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this type of bioanalysis due to its high sensitivity, specificity, and speed. nih.govjfda-online.comchromatographyonline.commdpi.com

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: The first step is to extract the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For isoquinoline alkaloids in rat plasma, a liquid-liquid extraction with a mixture of ethyl acetate (B1210297) and dichloromethane (B109758) has been shown to be effective. nih.gov An internal standard (IS), a compound structurally similar to the analyte, is added at the beginning of the sample preparation process to correct for variability in extraction and instrument response.

Chromatographic Separation: A rapid and efficient HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) separation is developed to resolve the analyte from endogenous matrix components and potential metabolites. A C18 column with a gradient elution using a mobile phase of acetonitrile and water with a modifier like formic acid is a common starting point. nih.govchromatographyonline.com

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole selects the precursor ion (the protonated molecule [M+H]⁺ of the analyte), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix. jfda-online.comchromatographyonline.com

Method Validation: The developed LC-MS/MS method must be rigorously validated according to regulatory guidelines (e.g., FDA or EMA). The validation parameters are similar to those for HPLC methods but with a focus on the unique aspects of bioanalysis, such as matrix effects and stability in the biological matrix.

Table 2: Typical Parameters for LC-MS/MS Bioanalytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |

| Linearity, Range, LLOQ | The range of concentrations over which the method is accurate, precise, and linear. The Lower Limit of Quantitation (LLOQ) is the lowest standard on the calibration curve. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. The LLOQ should be determined with a precision of ≤20% and accuracy of 80-120%. |

| Accuracy and Precision | Assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. | For QC samples, precision (RSD) should be ≤15% (≤20% at LLOQ) and accuracy should be within 85-115% (80-120% at LLOQ). |

| Matrix Effect | The suppression or enhancement of ionization of the analyte by co-eluting matrix components. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |

| Recovery | The efficiency of the extraction procedure. | Should be consistent, precise, and reproducible. |

| Stability | The stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw, short-term bench-top, long-term storage). | Analyte concentration should be within ±15% of the nominal concentration. |

The application of such validated LC-MS/MS methods allows for the reliable determination of the pharmacokinetic parameters of this compound and its derivatives in preclinical studies, which is a critical step in the drug development process. nih.govjfda-online.comchromatographyonline.commdpi.combenthamdirect.com

常见问题

Basic: What are the optimal synthetic routes for preparing 1-(chloromethyl)isoquinoline hydrochloride, and how do reaction conditions influence yield?

Answer:

The primary method involves chloromethylation of isoquinoline derivatives. For example, reacting 3,3-dimethyl-3,4-dihydroisoquinoline with formaldehyde and HCl under acidic conditions yields the chloromethylated product . Key factors:

- Temperature : Excess heat (>60°C) may lead to side reactions (e.g., oxidation).

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates.

- Stoichiometry : A 1:1.2 molar ratio of substrate to formaldehyde minimizes unreacted starting material.

Data from analogous syntheses (e.g., 1-(chloromethyl)-1,2,4-triazole hydrochloride) show yields >92% when thionyl chloride replaces HCl, but this requires anhydrous conditions and chloroform as a solvent .

Basic: What analytical techniques are critical for characterizing purity and structural integrity?

Answer:

- HPLC-MS : Resolves impurities (e.g., unreacted isoquinoline or over-chlorinated byproducts). Reference standards (e.g., MM0081.28) are essential for calibration .

- NMR : The chloromethyl group (-CH2Cl) appears as a triplet at δ 4.5–5.0 ppm (¹H) and δ 45–50 ppm (¹³C). Discrepancies in splitting patterns may indicate stereochemical impurities .

- Elemental Analysis : Confirms stoichiometry (e.g., C10H9Cl2N for the hydrochloride salt).

Basic: How should researchers handle stability and storage challenges for this compound?

Answer:

- Moisture Sensitivity : Hydrolysis of the chloromethyl group generates HCl and formaldehyde. Store under inert gas (N2/Ar) at –20°C .

- Light Sensitivity : UV exposure accelerates decomposition. Use amber vials and conduct reactions in low-light settings.

- Compatibility : Avoid contact with strong bases (risk of elimination reactions) or reducing agents (e.g., LiAlH4 reduces -CH2Cl to -CH3) .

Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved during structural validation?

Answer:

- Case Study : A reported δ 4.8 ppm singlet for -CH2Cl in NMR contradicted X-ray data showing a distorted isoquinoline ring. Resolution involved:

- Best Practices : Cross-validate with multiple techniques (e.g., IR for functional groups, SC-XRD for absolute configuration).

Advanced: What strategies mitigate side reactions during nucleophilic substitution of the chloromethyl group?

Answer:

- Solvent Optimization : Use DMSO for SN2 reactions (e.g., with amines), as its high polarity stabilizes transition states.

- Catalysis : Add KI (10 mol%) to facilitate Finkelstein-like reactions, improving substitution efficiency .

- Temperature Control : Slow addition of nucleophiles at 0–5°C minimizes competing elimination (e.g., forming methylene-isoquinoline).

Advanced: How does the chloromethyl group influence biological activity in isoquinoline-based pharmacophores?

Answer:

- Case Study : Fasudil hydrochloride (a related isoquinoline sulfonamide) shows Rho-kinase inhibition. The chloromethyl group enhances:

- SAR Analysis : Derivatives lacking the chloromethyl group exhibit 10-fold lower activity in kinase assays .

Advanced: What computational methods predict reactivity trends in chloromethyl-substituted isoquinolines?

Answer:

- DFT/Molecular Dynamics : Calculate Fukui indices to identify electrophilic sites (e.g., chloromethyl carbon).

- Docking Studies : Model interactions with biological targets (e.g., neurotransmitter receptors) using software like AutoDock Vina.

- Example : A 2024 study used MD simulations to explain the enhanced thermal stability of polymer blends containing chloromethyl-isoquinoline derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。